N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
- Alkylation reactions are used to introduce the isobutyl group.
- Common reagents: isobutyl bromide, potassium carbonate (K2CO3).
- Conditions: Heating under reflux in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Chlorobenzyl Group
- The chlorobenzyl group is introduced via nucleophilic substitution.
- Common reagents: 2-chlorobenzyl chloride, sodium hydride (NaH).
- Conditions: Stirring at room temperature in a solvent like tetrahydrofuran (THF).
Formation of the Acetamide Moiety
- The final step involves the formation of the acetamide group through amidation.
- Common reagents: acetic anhydride, ammonia or an amine.
- Conditions: Mild heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
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Formation of the Thieno[3,2-d]pyrimidinone Core
- Starting with a suitable thieno[3,2-d]pyrimidine precursor, the core structure is formed through cyclization reactions.
- Common reagents: sulfur, phosphorus oxychloride (POCl3), and amines.
- Conditions: Refluxing in an appropriate solvent like dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidinone core.
- Common reagents: hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Major products: sulfoxides and sulfones.
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Reduction
- Reduction reactions can target the carbonyl group in the acetamide moiety.
- Common reagents: lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Major products: corresponding alcohols or amines.
-
Substitution
- The chlorobenzyl group can participate in nucleophilic substitution reactions.
- Common reagents: nucleophiles like amines, thiols.
- Major products: substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, given its structural complexity.
Receptor Binding: Potential use in studying receptor-ligand interactions in cellular signaling pathways.
Medicine
Drug Development: The compound’s structure suggests it could serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific proteins or enzymes.
Antimicrobial Activity:
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or binding to specific proteins, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-((3-isopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with an isopropyl group instead of an isobutyl group.
N-(2-chlorobenzyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to the specific combination of functional groups and the presence of the isobutyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications, making it a compound of significant interest.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-12(2)10-23-18(25)17-15(7-8-26-17)22-19(23)27-11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYFSBDEKSCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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